

# An In-depth Technical Guide to 4,4'-Sulfonyldibenzoic Acid

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## Compound of Interest

Compound Name: *4,4'-Sulfonyldibenzoic acid*

Cat. No.: *B119912*

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## An Introduction to a Versatile Building Block in Chemical and Pharmaceutical Sciences

**4,4'-Sulfonyldibenzoic acid**, with the molecular formula  $O_2S(C_6H_4CO_2H)_2$ , is a dicarboxylic acid derivative of diphenyl sulfone. This compound serves as a crucial building block in supramolecular chemistry and materials science, primarily utilized as a rigid V-shaped linker in the synthesis of metal-organic frameworks (MOFs). Its robust structure and the presence of two carboxylic acid functional groups allow for the construction of porous coordination polymers with diverse topologies and potential applications, particularly in the realm of drug development and delivery. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of **4,4'-sulfonyldibenzoic acid** for researchers, scientists, and professionals in drug development.

## Core Chemical and Physical Properties

**4,4'-Sulfonyldibenzoic acid** is a white to almost white crystalline solid. A summary of its key quantitative data is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of **4,4'-Sulfonyldibenzoic Acid**

Property	Value	Source(s)
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O <sub>6</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	306.29 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	2449-35-6	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	>350 °C	<a href="#">[3]</a>
Boiling Point (Predicted)	590.1 ± 35.0 °C at 760 mmHg	<a href="#">[4]</a>
Density (Predicted)	1.509 ± 0.06 g/cm <sup>3</sup>	<a href="#">[4]</a>
pKa (Predicted)	3.28 ± 0.10	<a href="#">[4]</a>

Table 2: Solubility Profile of **4,4'-Sulfonyldibenzoic Acid**

Solvent	Solubility	Source(s)
Dimethylformamide (DMF)	Soluble	<a href="#">[4]</a>
Acetone	Soluble	<a href="#">[5]</a>
Alcohols (e.g., Ethanol)	Soluble	<a href="#">[5]</a>
Benzene	Poorly soluble	<a href="#">[5]</a>
Chloroform	Practically insoluble	<a href="#">[5]</a>
Petroleum Ether	Practically insoluble	<a href="#">[5]</a>
Water	Practically insoluble	<a href="#">[5]</a>

Table 3: Crystallographic Data for **4,4'-Sulfonyldibenzoic Acid**

Parameter	Value	Source(s)
Crystal System	Monoclinic	<a href="#">[6]</a>
Space Group	P21/m	<a href="#">[6]</a>
a	5.0019 (4) Å	<a href="#">[6]</a>
b	23.3653 (17) Å	<a href="#">[6]</a>
c	5.7871 (5) Å	<a href="#">[6]</a>
$\beta$	110.151 (3)°	<a href="#">[6]</a>
Volume	634.94 (9) Å <sup>3</sup>	<a href="#">[6]</a>
Z	2	<a href="#">[6]</a>

## Spectroscopic and Analytical Data

The structural elucidation of **4,4'-sulfonyldibenzoic acid** is supported by various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4,4'-sulfonyldibenzoic acid** are typically recorded in deuterated dimethyl sulfoxide (DMSO-d6).

- <sup>1</sup>H NMR (400 MHz, DMSO-d6): The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the benzene rings will appear as doublets due to coupling with adjacent protons. The acidic protons of the carboxylic acid groups will likely appear as a broad singlet at a downfield chemical shift.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- <sup>13</sup>C NMR (100 MHz, DMSO-d6): The carbon NMR spectrum will display distinct signals for the different carbon environments in the molecule. Key signals include those for the carboxyl carbons, the carbon atoms attached to the sulfonyl group, and the other aromatic carbons. Due to the symmetry of the molecule, the number of signals will be less than the total number of carbon atoms.[\[7\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)

### Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **4,4'-sulfonyldibenzoic acid** provides valuable information about its functional groups.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) Key characteristic absorption bands include:

- O-H Stretch (Carboxylic Acid): A very broad band is observed in the region of 2500-3300 cm-1, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[\[16\]](#)
- C-H Stretch (Aromatic): Weak to medium absorptions appear above 3000 cm-1.
- C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is present around 1700 cm-1, corresponding to the carbonyl group of the carboxylic acid.
- S=O Stretch (Sulfone): Two strong absorption bands are expected for the symmetric and asymmetric stretching vibrations of the sulfonyl group, typically found in the regions of 1350-1300 cm-1 and 1160-1120 cm-1.
- C-O Stretch (Carboxylic Acid): A medium absorption band appears in the 1320-1210 cm-1 region.
- C=C Stretch (Aromatic): Several weak to medium bands are observed in the 1600-1450 cm-1 range.

## Experimental Protocols

### Synthesis of 4,4'-Sulfonyldibenzoic Acid via Oxidation

A common method for the synthesis of **4,4'-sulfonyldibenzoic acid** involves the oxidation of the methyl groups of 4,4'-ditolyl sulfone. While various oxidizing agents can be employed, potassium permanganate is a frequently used reagent for this transformation.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

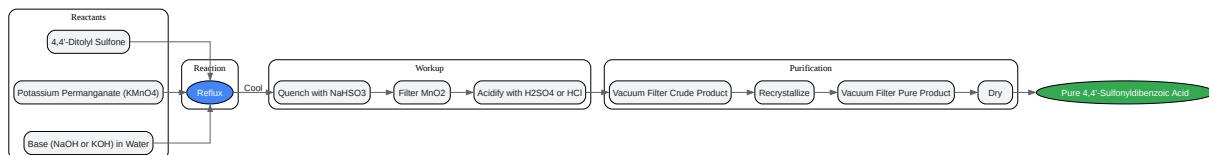
- 4,4'-Ditolyl sulfone
- Potassium permanganate (KMnO4)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or Hydrochloric acid (HCl)
- Sodium bisulfite (NaHSO<sub>3</sub>) (for workup)
- Water
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a solution of sodium or potassium hydroxide in water is prepared. To this basic solution, 4,4'-ditolyl sulfone is added.
- Addition of Oxidant: The mixture is heated to reflux, and potassium permanganate is added portion-wise over a period of several hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
- Workup: After the reaction is complete (indicated by the persistence of the permanganate color or by TLC analysis), the mixture is cooled to room temperature. The excess potassium permanganate is quenched by the addition of a reducing agent such as sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO<sub>2</sub>) is formed.
- Isolation of the Product: The hot solution is filtered to remove the manganese dioxide. The filtrate is then cooled and acidified with a strong acid like sulfuric or hydrochloric acid. Upon acidification, **4,4'-sulfonyldibenzoic acid** precipitates out as a white solid.
- Purification: The crude product is collected by vacuum filtration and washed with cold water. Further purification is achieved by recrystallization.[\[3\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#) A common solvent for recrystallization is a mixture of ethanol and water or glacial acetic acid.[\[22\]](#) The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to form pure crystals. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Below is a graphical representation of the synthesis workflow.



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### Synthesis Workflow for **4,4'-Sulfonyldibenzoic Acid**

## Applications in Drug Development

The primary application of **4,4'-sulfonyldibenzoic acid** in the pharmaceutical field is as a linker for the construction of Metal-Organic Frameworks (MOFs).<sup>[25][27][28][29][30]</sup> MOFs are highly porous materials with large surface areas, making them excellent candidates for drug delivery systems.<sup>[25][28][29][30]</sup>

## Metal-Organic Frameworks for Drug Delivery

MOFs synthesized using **4,4'-sulfonyldibenzoic acid** as a linker can encapsulate therapeutic agents within their pores.<sup>[28][29][30]</sup> The drug-loaded MOFs can then be administered, and the drug is released in a controlled manner at the target site. This approach offers several advantages:

- **High Drug Loading Capacity:** The porous nature of MOFs allows for a high concentration of drug molecules to be loaded.<sup>[28][29][30]</sup>
- **Controlled Release:** The release of the drug can be tuned by modifying the structure and properties of the MOF.

- Protection of the Drug: The framework can protect the encapsulated drug from degradation in the biological environment.
- Targeted Delivery: The surface of the MOFs can be functionalized with targeting moieties to direct the drug to specific cells or tissues, such as cancer cells.[25][28]

Several studies have explored the use of MOFs based on **4,4'-sulfonyldibenzoic acid** for the delivery of anticancer drugs.[28][29] These systems have shown promise in improving the efficacy of cancer chemotherapy while reducing systemic toxicity.

## Precursor for Bioactive Molecules

While direct biological activity of **4,4'-sulfonyldibenzoic acid** is not widely reported, its derivatives, such as sulfamoylbenzoic acids, have been investigated for their therapeutic potential.[4][31][32] The synthesis of these derivatives may involve the conversion of the carboxylic acid groups of **4,4'-sulfonyldibenzoic acid** to other functional groups, such as amides. These sulfamoylbenzoic acid derivatives have been explored as inhibitors of various enzymes and as agonists or antagonists of receptors, indicating the potential of **4,4'-sulfonyldibenzoic acid** as a scaffold in medicinal chemistry.[4][31][32]

## Conclusion

**4,4'-Sulfonyldibenzoic acid** is a valuable and versatile molecule with significant potential, particularly in the field of drug development. Its rigid, V-shaped structure and difunctional nature make it an ideal building block for the construction of Metal-Organic Frameworks for controlled drug delivery. The well-established synthesis and the possibility of chemical modification further enhance its utility. This technical guide provides a foundational understanding of the key properties and applications of **4,4'-sulfonyldibenzoic acid**, intended to support researchers and scientists in leveraging this compound for innovative solutions in pharmaceutical sciences.

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